Hydroxyl Linker Length Differentiation
1-(3-Hydroxypropyl)pyrrolidine-2,5-dione incorporates a three-carbon (C3) hydroxypropyl linker between the succinimide nitrogen and the terminal hydroxyl group, in contrast to the single-carbon (C1) linker in 1-(hydroxymethyl)pyrrolidine-2,5-dione (CAS 5146-68-9) or the two-carbon (C2) linker in 1-(2-hydroxyethyl)pyrrolidine-2,5-dione (CAS 18147-09-6) . This C3 linker length is predicted to increase molecular flexibility (4 rotatable bonds for the C3 compound vs. 1 for the C1 analog and 2 for the C2 analog) and alters the spatial separation between the succinimide core and the terminal hydroxyl by approximately 4–5 Å versus the C1 analog . The boiling point of the C3 compound (196–198 °C at 14 Torr) reflects its intermediate volatility compared to the more volatile C1 analog (no experimental boiling point data publicly available for direct comparison; class-level inference based on molecular weight trend).
| Evidence Dimension | Linker length (carbon atoms) and rotatable bond count |
|---|---|
| Target Compound Data | 3-carbon hydroxypropyl linker; 4 rotatable bonds; MW 157.17 g/mol; Boiling point 196–198 °C (14 Torr) |
| Comparator Or Baseline | 1-(Hydroxymethyl)pyrrolidine-2,5-dione: 1-carbon linker; 1 rotatable bond; MW 129.12 g/mol. 1-(2-Hydroxyethyl)pyrrolidine-2,5-dione: 2-carbon linker; 2 rotatable bonds; MW 143.14 g/mol. |
| Quantified Difference | +2–3 additional rotatable bonds vs. C1 and C2 analogs; approximately 4–5 Å greater spatial separation of hydroxyl from succinimide core vs. C1 analog |
| Conditions | In silico structural comparison; boiling point measured at 14 Torr pressure |
Why This Matters
The extended C3 linker provides greater conformational freedom and reduced steric hindrance at the reactive hydroxyl terminus, which can be critical for conjugation efficiency with bulky substrates (e.g., polymers, biomolecules) or for accessing deep binding pockets in biological targets.
- [1] PubChem. Comparative structural data for 1-(3-hydroxypropyl)pyrrolidine-2,5-dione (CID structure), 1-(hydroxymethyl)pyrrolidine-2,5-dione (CID 273668), and 1-(2-hydroxyethyl)pyrrolidine-2,5-dione (CID 273669). View Source
- [2] Molecular modeling comparison: rotatable bond count and spatial distance calculations based on SMILES structures (O=C1N(C(=O)CC1)CCCO; O=C1N(C(=O)CC1)CO; O=C1N(C(=O)CC1)CCO). View Source
